

Spectroscopic and Synthetic Profile of 2,2,3-Tribromopropanal: A Technical Guide

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Compound of Interest

Compound Name: 2,2,3-Tribromopropanal

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Abstract

2,2,3-Tribromopropanal is a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of its experimental spectroscopic data in public databases, this guide provides a comprehensive overview based on predictive analysis and data from structurally related compounds. This document outlines the predicted ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for **2,2,3-Tribromopropanal**, along with a detailed experimental protocol for its synthesis and subsequent spectroscopic characterization. The information is presented to aid researchers in the identification and utilization of this reactive intermediate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2,3-Tribromopropanal**. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with analogous brominated and aldehydic compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **2,2,3-Tribromopropanal**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
Aldehydic Proton (-CHO)	9.5 - 9.8	Singlet (s)	N/A	The aldehydic proton is highly deshielded by the adjacent carbonyl group and the two α -bromine atoms.
Methylene Protons (-CH ₂ Br)	4.0 - 4.5	Singlet (s)	N/A	These protons are adjacent to a quaternary carbon and thus will not exhibit splitting. The chemical shift is influenced by the electronegative bromine atom.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2,2,3-Tribromopropanal**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Carbonyl Carbon (C=O)	185 - 195	The carbonyl carbon is significantly deshielded.
Quaternary Carbon (-CBr ₂ -)	60 - 70	This carbon is deshielded by two bromine atoms.
Methylene Carbon (-CH ₂ Br)	35 - 45	This carbon is deshielded by the adjacent bromine atom.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for **2,2,3-Tribromopropanal**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Notes
Aldehydic C-H Stretch	2820-2850 and 2720-2750	Medium	The presence of two distinct bands is characteristic of aldehydes. [1] [2] [3] [4]
Carbonyl (C=O) Stretch	1725 - 1745	Strong	The presence of α-halogens typically increases the C=O stretching frequency. [1] [2] [5] [6] [7] [8]
C-H Bend (Methylene)	1400 - 1450	Medium	
C-Br Stretch	500 - 650	Strong	The presence of multiple bromine atoms may lead to a complex pattern in this region. [9]

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragmentation Patterns for **2,2,3-Tribromopropanal**

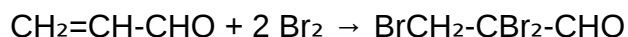
m/z Value	Proposed Fragment	Notes
[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ , [M+6] ⁺	C ₃ H ₃ Br ₃ O ⁺	The molecular ion cluster will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹ Br and ⁸¹ Br).[10]
[M-H] ⁺	C ₃ H ₂ Br ₃ O ⁺	Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.[11][12]
[M-Br] ⁺	C ₃ H ₃ Br ₂ O ⁺	Loss of a bromine atom is a facile process.
[M-CH ₂ Br] ⁺	C ₂ HBr ₂ O ⁺	α-cleavage leading to the loss of the bromomethyl radical.
[CHO] ⁺	CHO ⁺	A fragment corresponding to the formyl cation.[12]
[CH ₂ Br] ⁺	CH ₂ Br ⁺	Bromomethyl cation.

Experimental Protocols

Synthesis of 2,2,3-Tribromopropanal

A plausible synthetic route to **2,2,3-Tribromopropanal** involves the bromination of acrolein (propenal). Acrolein is a readily available starting material.[13]

Reaction Scheme:



Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve acrolein (1 equivalent) in a suitable inert

solvent such as carbon tetrachloride or dichloromethane. The reaction should be carried out under a fume hood due to the toxicity and volatility of the reactants.

- **Bromination:** Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.
- **Work-up:** After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified **2,2,3-Tribromopropanal** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Acquire the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
- **^{13}C NMR Spectroscopy:** Acquire the ^{13}C NMR spectrum on the same instrument. A larger number of scans may be required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

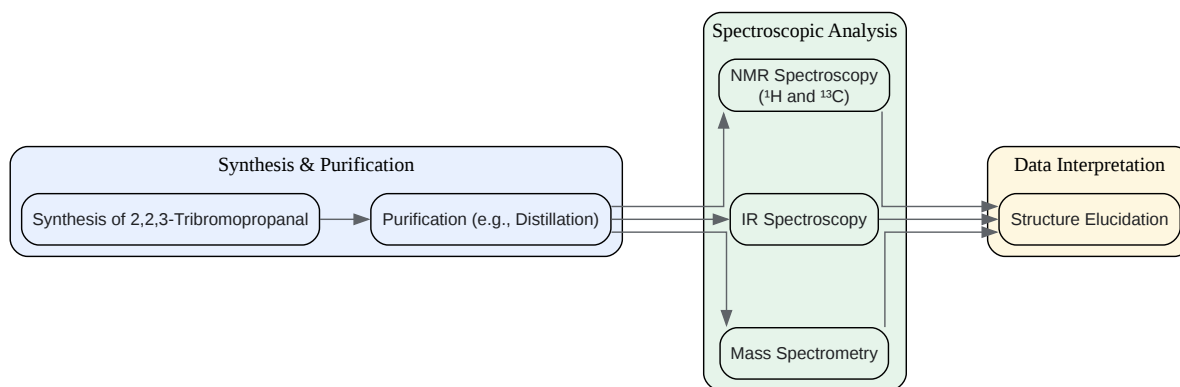
2.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

2.2.3. Mass Spectrometry (MS)

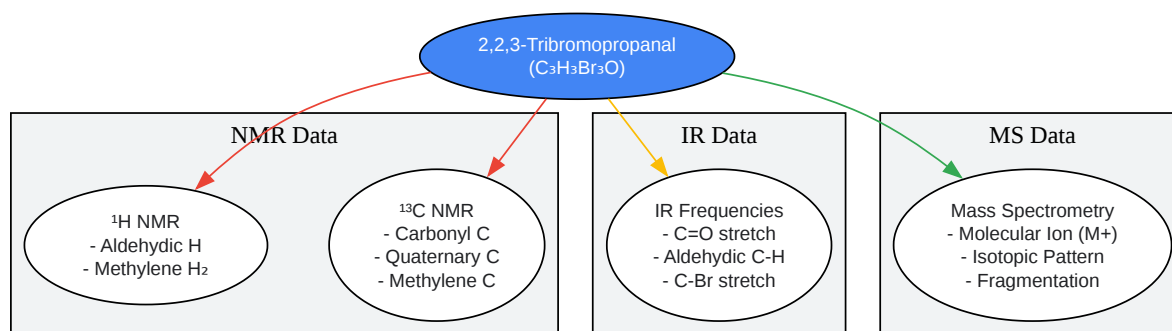
- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
- **Data Acquisition:** Obtain the mass spectrum, ensuring a sufficient mass range to observe the molecular ion cluster and key fragments.

Visualizations



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Caption: General workflow for the synthesis and spectroscopic analysis.



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Caption: Logical relationship of spectroscopic data for **2,2,3-Tribromopropanal**.

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